methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether
Description
Methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether is a structurally complex molecule featuring a pyrazole core substituted with a 1-naphthyl group at the 5-position. This pyrazole ring is linked to a piperidine moiety via a carbon-nitrogen bond at the 3-position. The piperidine nitrogen is further functionalized with a sulfonyl group connected to a methyl phenyl ether at the para position. Such structural attributes are common in medicinal chemistry, particularly in kinase inhibitors or G-protein-coupled receptor (GPCR) modulators, where balanced lipophilicity and polar interactions are critical for target engagement and pharmacokinetics .
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-31-20-9-11-21(12-10-20)32(29,30)28-15-13-19(14-16-28)24-17-25(27-26-24)23-8-4-6-18-5-2-3-7-22(18)23/h2-12,17,19H,13-16H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAFXAMCQLQPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether involves multiple steps, typically starting with the preparation of the pyrazole ring and the naphthyl group . The synthetic route often includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the naphthyl group: This step involves the coupling of the naphthyl group to the pyrazole ring.
Formation of the piperidine moiety: Piperidine is introduced through a nucleophilic substitution reaction.
Sulfonylation: The sulfonyl group is added to the phenyl ring, followed by the etherification to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Sulfonamide Bond Reactivity
The sulfonamide bridge (-SO₂-N-) exhibits moderate stability under physiological conditions but can undergo hydrolysis or nucleophilic substitution under controlled laboratory conditions.
Acid/Base-Catalyzed Hydrolysis
-
Conditions :
-
Products :
-
Mechanism :
Protonation of the sulfonamide nitrogen under acidic conditions weakens the S-N bond, facilitating cleavage. Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide at the sulfur center.
Nucleophilic Substitution
-
Reagents : Thiols, amines, or alkoxides in polar aprotic solvents (e.g., DMF) .
-
Example :
Reaction with benzylamine in DMF at 120°C yields the corresponding sulfonamide derivative, 4-(benzylsulfonyl)phenyl ether, with displacement of the piperidine moiety .
Methyl Phenyl Ether Cleavage
The methoxy group (-OCH₃) is susceptible to demethylation under strong Lewis or Brønsted acids.
BBr₃-Mediated Demethylation
-
Conditions : BBr₃ (3 eq) in anhydrous CH₂Cl₂ at −78°C to 25°C for 4–6 hours.
-
Product : Phenolic derivative (4-hydroxyphenyl sulfonate), enabling further functionalization (e.g., esterification, alkylation).
Pyrazole and Naphthalene Reactivity
The 1-naphthyl-pyrazole moiety offers sites for electrophilic substitution and reduction.
Electrophilic Aromatic Substitution
-
Nitration :
-
Sulfonation :
Catalytic Hydrogenation
-
Conditions : H₂ (1 atm) over Pd/C (10% w/w) in ethanol at 25°C .
-
Product : Partial saturation of the pyrazole ring to dihydropyrazole, altering conformational flexibility .
Piperidine Functionalization
The piperidine ring can undergo alkylation or acylation at the secondary amine.
Reductive Amination
-
Conditions : Aldehyde/ketone substrate, NaBH₃CN in MeOH, pH 4–6 .
-
Product : N-alkylated piperidine derivatives, enhancing lipophilicity .
Stability Considerations
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. The structure of methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether allows it to interact with specific molecular targets involved in tumor growth and progression.
- Mechanism of Action : The compound is believed to inhibit certain kinases that are crucial for cancer cell proliferation. For instance, it has been shown to affect the activity of Aurora kinase A, which plays a role in cell cycle regulation and mitosis .
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines such as Merkel Cell Carcinoma (MCC), suggesting its potential use in targeted cancer therapies .
Anti-Inflammatory Properties
This compound exhibits notable anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Mechanism of Action : The compound inhibits the activity of phospholipase A2, an enzyme involved in the inflammatory response, thereby reducing the production of pro-inflammatory mediators .
- Case Study : In animal models, administration of this compound resulted in decreased inflammation and pain response, positioning it as a promising candidate for further development as an anti-inflammatory drug .
Chemical Properties and Structure
The molecular structure of this compound can be broken down into several key components:
| Component | Description |
|---|---|
| Methyl Group | Enhances lipophilicity and bioavailability. |
| Naphthyl Group | Provides aromatic stability and potential interactions with biological targets. |
| Piperidine Ring | Contributes to the binding affinity to specific receptors. |
| Sulfonamide Linkage | Imparts solubility and may enhance pharmacokinetic properties. |
Toxicological Studies
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent.
Mechanism of Action
The mechanism by which methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether exerts its effects involves its interaction with molecular targets such as enzymes or receptors . The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways . For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural Features and Implications
*Note: The molecular formula of the target compound can be inferred as C26H25N3O3S, with an approximate molecular weight of 483.56 g/mol.
Detailed Analysis
Core Heterocyclic Modifications
- Pyrazole vs. Isoxazole : While the target compound and methyl 2-{4-[(5-phenyl-3-isoxazolyl)carbonyl]-1-piperazinyl}phenyl ether (CAS 725697-83-6) both feature five-membered heterocycles, the pyrazole in the target provides two adjacent nitrogen atoms, enabling distinct hydrogen-bonding interactions compared to the oxygen-containing isoxazole. This difference could influence target selectivity in biological systems.
Substituent Effects
- Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound and the compound from offers strong hydrogen-bond acceptor capacity, whereas the sulfanyl (thioether) group in is less polar but more prone to oxidative metabolic degradation.
- In contrast, the trifluoromethyl group in enhances stability and lipophilicity.
Aromatic System Variations
- Naphthyl vs.
- Chlorinated Aromatics : The dichlorobenzyl ether in significantly increases lipophilicity and may enhance blood-brain barrier penetration but raises toxicity concerns.
Pharmacological Implications
- Metabolic Stability : Compounds with trifluoromethyl () or chlorinated () groups may exhibit longer half-lives compared to nitro-substituted derivatives (), which are more metabolically labile.
Biological Activity
Methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be represented by the following structure:
This structure features a naphthyl group linked to a pyrazole moiety via a piperidine sulfonamide linkage, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : The pyrazole component is synthesized through condensation reactions involving appropriate precursors.
- Piperidine Substitution : The piperidine ring is introduced through nucleophilic substitution reactions.
- Sulfonation : The sulfonamide group is added to enhance solubility and biological interaction.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing pyrazole rings have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. In particular, compounds such as thiazolidinone derivatives demonstrated inhibition zones ranging from 12 to 15 mm against pathogens like Bacillus subtilis and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Compound 14 | Bacillus subtilis | 12–15 |
| Compound 2 | Staphylococcus aureus | Up to 8 |
| Compound X | Pseudomonas aeruginosa | No significant activity |
Anticancer Activity
Compounds featuring the pyrazole nucleus have been investigated for anticancer properties. Studies suggest that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Molecular docking studies indicate that similar pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism by which these compounds alleviate inflammation .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Interaction with Enzymes : The sulfonamide group may interact with specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Binding : The naphthyl and pyrazole moieties could facilitate binding to various biological receptors, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazole derivatives can modulate oxidative stress responses in cells, contributing to their anticancer and anti-inflammatory effects .
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives structurally similar to this compound. These studies highlighted their broad-spectrum antimicrobial activity and potential as therapeutic agents in treating infections caused by resistant strains .
Q & A
Q. What are the optimal synthetic routes for methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling pyrazole derivatives with sulfonyl-piperidine moieties. Key steps include:
- Sulfonylation : Reacting pyrazole intermediates (e.g., 5-(1-naphthyl)-1H-pyrazol-3-amine) with sulfonyl chlorides under anhydrous conditions (e.g., THF, NaH as base) .
- Piperidine Functionalization : Optimize coupling of sulfonyl-piperidine to the phenyl ether group using catalysts like Pd(PPh₃)₄ for cross-coupling reactions.
- Critical Parameters : Temperature (60–80°C for sulfonylation), solvent polarity (THF vs. DMF), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) to maximize yield (>70%) and purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–8.5 ppm for naphthyl groups) and sulfonyl/piperidine environments (δ 3.0–3.5 ppm for piperidine CH₂) .
- X-ray Crystallography : Determine dihedral angles between naphthyl, pyrazole, and sulfonyl groups (e.g., planar deviations <0.03 Å for tolyl groups) to confirm stereoelectronic effects .
- HPLC-MS : Validate purity (>98%) and molecular weight (e.g., m/z 500–550 range) .
Advanced Research Questions
Q. How does the naphthyl substituent influence bioactivity compared to other aryl groups (e.g., chlorophenyl or methylphenyl)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values in assays (e.g., anti-inflammatory COX-2 inhibition) using analogs with substituted aryl groups. The naphthyl group enhances π-π stacking with hydrophobic enzyme pockets, increasing potency (e.g., 10-fold vs. chlorophenyl analogs) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to quantify binding affinity differences due to naphthyl’s extended aromatic surface .
Q. What in vitro and in vivo models are suitable for evaluating its pharmacological effects?
- Methodological Answer :
- In Vitro : Use RAW264.7 macrophages for anti-inflammatory testing (TNF-α/IL-6 ELISA) or MTT assays in cancer cell lines (e.g., MCF-7) .
- In Vivo : Employ murine collagen-induced arthritis models for inflammation or xenograft tumors for antitumor efficacy. Dose-response studies (10–100 mg/kg) should monitor hepatic/renal toxicity .
Experimental Design & Data Analysis
Q. How to design stability studies to assess degradation under varying pH and temperature?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40–60°C for 48–72 hours. Monitor degradation via HPLC; identify byproducts (e.g., sulfonic acid derivatives) using LC-MS .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics. Stability is optimal at pH 7 (t₁/₂ > 30 days at 25°C) .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line specificity, serum concentration). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Dose-Response Validation : Replicate conflicting studies using standardized protocols (e.g., CLSI guidelines) to isolate variables like solvent (DMSO vs. PBS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
